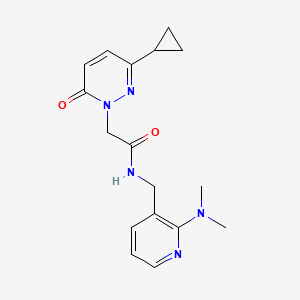![molecular formula C21H22N4OS B2786251 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034428-95-8](/img/structure/B2786251.png)
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone is a synthetic organic molecule. This compound features a complex structure incorporating a thieno[3,2-c]pyridine ring, a piperidine moiety, and a quinoxaline framework. Such hybrid molecules are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic reactions:
Formation of the thieno[3,2-c]pyridine core: : This can be achieved via the cyclization of appropriate diene precursors under specific conditions (e.g., using palladium-catalyzed reactions).
Piperidine coupling: : The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated thieno[3,2-c]pyridine intermediate.
Quinoxaline incorporation: : Finally, the quinoxaline unit is attached through a condensation reaction involving a suitable quinoxaline precursor and the intermediate containing the piperidine-thieno[3,2-c]pyridine scaffold.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:
High-efficiency synthesis routes with optimized yields.
Scalable reaction conditions, such as continuous flow reactors.
Use of robust catalysts and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: : Possible at the thieno[3,2-c]pyridine moiety.
Reduction: : Hydrogenation could reduce the double bonds in the heterocyclic rings.
Substitution: : Especially nucleophilic substitutions on the piperidine and quinoxaline rings.
Oxidation: : Mild oxidants like hydrogen peroxide or stronger ones like potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles such as amines, thiols under basic conditions.
Oxidation: : Possible formation of sulfoxides or sulfones.
Reduction: : Saturated derivatives of the initial compound.
Substitution: : Variety of substituted piperidine or quinoxaline derivatives.
Scientific Research Applications
Chemistry:
Probe for Reaction Mechanisms: : Studying the reactivity of complex heterocyclic compounds.
Building Block for Synthesis: : Utilized as an intermediate in the synthesis of more complex molecules.
Pharmacological Studies: : Potential lead compound for drug discovery, especially targeting central nervous system disorders.
Therapeutic Potential: : Investigated for activities such as anti-inflammatory, antiviral, or anticancer properties.
Specialty Chemicals: : Employed in the development of novel materials or catalysts.
Mechanism of Action
The compound exerts its biological effects through interactions with molecular targets, such as enzymes or receptors. The precise mechanism often involves binding to active sites or modulating signaling pathways. For example:
Molecular Targets: : Could include kinases, proteases, or neurotransmitter receptors.
Pathways Involved: : Modulation of pathways like the MAPK/ERK pathway or inhibition of specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds:
(4-(4-phenylpiperazin-1-yl)quinoline derivatives: : Known for their CNS activity.
Thieno[3,2-c]pyridine derivatives: : Studied for their anti-cancer properties.
Quinoxaline-based compounds: : Investigated for a range of biological activities including antimicrobial and antiviral properties.
Structural Hybrid: : Unique combination of three heterocyclic systems, which might confer a distinct biological profile.
Versatility: : Potential to interact with multiple biological targets due to the diverse functional groups present.
This is a detailed overview of the compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone, covering its synthesis, chemical reactivity, applications, and comparison with similar compounds
Properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(19-13-22-17-3-1-2-4-18(17)23-19)24-9-5-16(6-10-24)25-11-7-20-15(14-25)8-12-27-20/h1-4,8,12-13,16H,5-7,9-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJOMXIOOFALKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2786169.png)

![1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2786171.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-diethoxybenzyl)propanamide](/img/structure/B2786174.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2786175.png)
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/new.no-structure.jpg)
![2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2786179.png)

![1-[1-(Prop-2-enoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B2786182.png)


![3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2786186.png)

